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Abstract
Mitochondrial ribosomal protein S31 (MRPS31), also known as MS31, is a nuclear-encoded

protein essential for the assembly and function of the small subunit of the mitochondrial

ribosome (mitoribosome). Mitoribosomes are responsible for synthesizing 13 essential protein

components of the oxidative phosphorylation (OXPHOS) system. Consequently, genetic

variants in MRPS31 that impair mitoribosome function can lead to mitochondrial dysfunction, a

hallmark of a growing number of human diseases. This guide provides a comprehensive

overview of the current understanding of MRPS31, its role in mitochondrial translation, and the

potential association of its genetic variants with disease, supported by experimental

methodologies and pathway visualizations.

Introduction to MRPS31
The MRPS31 gene encodes a 28S subunit protein of the mitoribosome. Mammalian

mitoribosomes are distinct from their cytosolic counterparts and are dedicated to translating

messenger RNAs (mRNAs) encoded by the mitochondrial DNA (mtDNA). These mtDNA-

encoded proteins are critical for cellular respiration and energy production. Therefore, the

proper functioning of MRPS31 is vital for maintaining cellular bioenergetics.[1]
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MRPS31 and Disease: Current Evidence
While large-scale genome-wide association studies (GWAS) have yet to definitively link

common variants in MRPS31 to specific complex diseases in humans, emerging evidence from

model organisms and functional studies suggests a potential role in pathologies associated

with mitochondrial dysfunction.

A study in Caenorhabditis elegans identified a hypomorphic missense mutation in the mrps-31

gene, the homolog of human MRPS31.[2][3] This mutation resulted in the activation of the

mitochondrial unfolded protein response (UPRmt), a stress response pathway indicative of

mitochondrial dysfunction.[2][3] Animals carrying this mutation also exhibited developmental

delays.[2][3] Although this research was conducted in a model organism, it provides a strong

foundation for investigating the role of MRPS31 variants in human diseases where

mitochondrial impairment is a contributing factor.

Defects in mitoribosome function, in general, are known to cause a range of multisystemic

disorders due to impaired mitochondrial bioenergetics.[2]

Quantitative Data Summary
Currently, there is a paucity of quantitative data from human genetic studies specifically

implicating MRPS31 variants in disease. The table below is structured to accommodate future

findings from such studies.

Genetic
Variant
(dbSNP ID)

Disease/Ph
enotype

Population
Odds Ratio
(OR) / Beta

p-value Reference

Data Not

Available

Data Not

Available
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MRPS31 functions within the intricate network of mitochondrial protein synthesis. Its primary

role is as a structural constituent of the small mitochondrial ribosomal subunit.[1][4][5][6] The

STRING database provides a network of known and predicted protein-protein interactions for

MRPS31, highlighting its close relationship with other mitochondrial ribosomal proteins.

Below is a DOT script representation of the MRPS31 protein-protein interaction network.

MRPS31

MRPS27

MRPS22

MRPS18B

MRPS18C

MRPS10

MRPS12

MRPS17

MRPS25

MRPS26

MRPS28

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.lifemapsc.com/gcsuite/gc_trial/
https://string-db.org/network/9606.ENSP00000315397
https://string-db.org/network/10090.ENSMUSP00000033934
https://www.uniprot.org/uniprotkb/Q92665/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: MRPS31 protein-protein interaction network.

The central role of MRPS31 in the assembly of the small mitochondrial ribosomal subunit is

depicted in the following logical workflow.
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Caption: Workflow of MRPS31 from gene to function.
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Experimental Protocols
Genotyping of MRPS31 Variants
A synthesized protocol for identifying genetic variants in MRPS31 from patient samples is

outlined below.

Objective: To identify single nucleotide polymorphisms (SNPs) or other variations in the

MRPS31 gene.

Materials:

Genomic DNA extracted from whole blood or saliva.

PCR primers flanking the exons and intron-exon boundaries of MRPS31.

High-fidelity DNA polymerase and dNTPs.

Agarose gel electrophoresis reagents.

Sanger sequencing reagents and access to a capillary sequencer.

Methodology:

Primer Design: Design PCR primers to amplify all coding exons and flanking intronic regions

of the MRPS31 gene.

PCR Amplification: Perform PCR using patient genomic DNA as a template to amplify the

targeted regions.

PCR Product Purification: Purify the PCR products to remove unincorporated primers and

dNTPs.

Sanger Sequencing: Sequence the purified PCR products using the designed primers.

Sequence Analysis: Align the obtained sequences to the human reference genome to

identify any variations.

The following diagram illustrates the experimental workflow for MRPS31 variant identification.
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Caption: Experimental workflow for MRPS31 genotyping.

Functional Analysis of MRPS31 Variants
To assess the functional impact of identified MRPS31 variants, the following experimental

approach can be employed.

Objective: To determine if a specific MRPS31 variant affects mitochondrial function.

Materials:

Human cell line (e.g., HEK293T or a patient-derived fibroblast line).
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CRISPR/Cas9 system for gene editing or siRNA for gene knockdown.

Expression vectors for wild-type and variant MRPS31.

Reagents for assessing mitochondrial membrane potential (e.g., TMRE).

Reagents for measuring cellular oxygen consumption rate (e.g., Seahorse XF Analyzer).

Antibodies for western blotting of OXPHOS complex subunits.

Methodology:

Cell Line Engineering: Create a cell line with reduced endogenous MRPS31 expression

using CRISPR/Cas9 or siRNA.

Rescue Experiment: Transfect the engineered cells with expression vectors for wild-type

MRPS31 or the identified MRPS31 variant.

Mitochondrial Function Assays:

Mitochondrial Membrane Potential: Measure mitochondrial membrane potential using a

fluorescent probe like TMRE.

Oxygen Consumption Rate (OCR): Assess cellular respiration and mitochondrial function

using a Seahorse XF Analyzer.

Western Blotting: Analyze the protein levels of mtDNA-encoded OXPHOS subunits to

assess mitochondrial translation efficiency.

Data Analysis: Compare the mitochondrial function of cells expressing the MRPS31 variant

to those expressing the wild-type protein.

Future Directions and Drug Development
Implications
The study of MRPS31 and its role in disease is an emerging field. Future research should focus

on:
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Large-scale sequencing studies: To identify and validate associations between MRPS31

variants and human diseases.

Development of animal models: To further investigate the in vivo consequences of MRPS31

mutations.

Structural studies: To understand how disease-associated variants impact the structure and

function of the mitoribosome.

For drug development professionals, understanding the role of MRPS31 in mitochondrial

function may open new avenues for therapeutic intervention in diseases with a mitochondrial

etiology. Targeting pathways that can compensate for mild mitochondrial defects or developing

strategies to enhance the function of a compromised mitoribosome could be potential

therapeutic approaches.

Conclusion
MRPS31 is a critical component of the mitochondrial protein synthesis machinery. While direct

evidence linking its genetic variants to specific human diseases is still limited, functional studies

in model organisms strongly suggest that pathogenic variants in MRPS31 could contribute to

the development of diseases characterized by mitochondrial dysfunction. The experimental

frameworks provided in this guide offer a roadmap for future research to elucidate the precise

role of MRPS31 in human health and disease, which may ultimately lead to the development of

novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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